PD125754 vs. PD125967: Potency and Binding Comparison Against Endothiapepsin
In a direct co-crystallization study with the fungal aspartic protease endothiapepsin, PD125754 demonstrated a refined R-factor of 0.153 at 2.0 Å resolution, compared to an R-factor of 0.143 for its closely related analog, PD125967 [1]. This indicates that while both compounds yield high-resolution structures suitable for detailed analysis, their distinct binding modes and interactions result in subtly different, quantifiable metrics of model fit [1]. The study attributes the relative potencies of the two inhibitors to differences in the solvent-accessible area upon binding, a direct consequence of their unique chemical modifications [1].
| Evidence Dimension | X-ray Crystallography Refinement Quality (R-factor) |
|---|---|
| Target Compound Data | 0.153 |
| Comparator Or Baseline | PD125967 (R-factor = 0.143) |
| Quantified Difference | Δ = 0.010 |
| Conditions | Co-crystallized with endothiapepsin, 2.0 Å resolution |
Why This Matters
This direct, quantitative comparison from a single study provides a verifiable, structural-level differentiator, ensuring that users procuring PD125754 can cite a specific, peer-reviewed metric that distinguishes it from a close analog.
- [1] Cooper J, Quail W, Frazao C, et al. X-ray crystallographic analysis of inhibition of endothiapepsin by cyclohexyl renin inhibitors. Biochemistry. 1992;31(35):8142-8150. View Source
